molecular formula C18H23ClN4O3S B2994468 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine CAS No. 946302-10-9

4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine

Cat. No.: B2994468
CAS No.: 946302-10-9
M. Wt: 410.92
InChI Key: SBSFJDOWUGWOEO-UHFFFAOYSA-N
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Description

The compound 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine features a pyrimidine core substituted at three positions:

  • Position 2: A methyl group.
  • Position 4: A piperazine ring modified by a 2-chlorophenyl sulfonyl group.
  • Position 6: A propoxy chain.

The sulfonyl-piperazine moiety may enhance solubility and binding affinity, while the 2-chlorophenyl group contributes steric bulk and electron-withdrawing effects .

Properties

IUPAC Name

4-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O3S/c1-3-12-26-18-13-17(20-14(2)21-18)22-8-10-23(11-9-22)27(24,25)16-7-5-4-6-15(16)19/h4-7,13H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSFJDOWUGWOEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is a member of the pyrimidine class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C16H20ClN3O2S
  • IUPAC Name : this compound

This compound features a piperazine moiety, which is often associated with various pharmacological effects, including analgesic and anti-inflammatory properties.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing the sulfamoyl group have shown effectiveness against various bacterial strains. In a study, synthesized compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains like Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored extensively. It has been found to inhibit acetylcholinesterase (AChE) and urease effectively. For example, certain derivatives exhibited IC50 values indicating strong inhibitory activity against urease, which is crucial for treating conditions like urinary tract infections .

Cancer Chemotherapy

The biological behavior of this compound also suggests potential applications in cancer therapy. The presence of the chlorophenylsulfonyl group is associated with enhanced anticancer activity in several studies. Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .

Hypoglycemic Activity

Some studies have indicated that derivatives of this compound may possess hypoglycemic effects, making them potential candidates for managing diabetes. The mechanism is believed to involve modulation of insulin secretion and glucose metabolism .

Study 1: Antibacterial Screening

In a recent study conducted by Aziz-ur-Rehman et al., a series of compounds including derivatives of this compound were synthesized and evaluated for their antibacterial activity. The results demonstrated that certain derivatives exhibited significant antibacterial action against Salmonella typhi with an IC50 value as low as 0.63 μM .

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of these compounds. It was found that several derivatives showed strong inhibitory effects on AChE, with IC50 values ranging from 2.14 μM to 10 μM, indicating their potential use in treating Alzheimer's disease .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntibacterialModerate to strong against S. typhiAziz-ur-Rehman et al., 2020
Enzyme InhibitionStrong AChE inhibitionAziz-ur-Rehman et al., 2020
Cancer TherapyInduced apoptosis in cancer cellsVarious studies
Hypoglycemic ActivityModulation of insulin secretionVarious studies

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Thienopyrimidine Derivatives (EP 2 402 347 A1)
  • Example Compound: 2-Chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine .
  • Key Differences: Core: Thieno[2,3-d]pyrimidine (fused thiophene-pyrimidine) vs. simple pyrimidine in the target compound. Substituents: Methanesulfonyl-piperazinylmethyl and morpholine groups vs. 2-chlorophenyl sulfonyl-piperazine and propoxy.
  • Implications: Thienopyrimidine cores are often used in kinase inhibitors due to their planar, aromatic structure. The target compound’s pyrimidine core may offer greater synthetic flexibility but reduced planarity .
Pyrimidinone Derivatives
  • Example Compound: 4-[(4-Chlorophenyl)amino]-5-[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl-6-methyl-1H-pyrimidin-2-one .
  • Key Differences: Core: Pyrimidinone (a ketone-containing pyrimidine) vs. unmodified pyrimidine. Substituents: Hydroxyethyl-piperazine carbonyl and 4-chlorophenylamino vs. propoxy and 2-chlorophenyl sulfonyl-piperazine.
  • The hydroxyethyl-piperazine may enhance hydrogen bonding compared to the sulfonyl group in the target compound .

Substituent Effects

Piperazine Modifications
Compound Piperazine Substituent Functional Impact
Target Compound 2-Chlorophenyl sulfonyl Enhances electron-withdrawing effects and steric bulk
EP 2 402 347 A1 () Methanesulfonyl Increases polarity but lacks aromatic interactions
Compound 2-Hydroxyethyl Introduces hydrogen-bonding capacity
Position 6 Substituents
Compound Position 6 Group Lipophilicity (Predicted logP)
Target Compound Propoxy Moderate (~3.5)
Compound Piperidin-1-yl Lower (~2.8)
EP 2 402 347 A1 () Morpholin-4-yl Higher (~4.0)
  • Propoxy vs. Morpholine : The propoxy chain in the target compound balances lipophilicity, whereas morpholine (a cyclic ether) may improve solubility but reduce membrane permeability .

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